

# In-Depth Safety & Handling Guide: 2-Ethoxyethyl 2-Chloroacetate

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## Compound of Interest

Compound Name: 2-ethoxyethyl 2-chloroacetate

CAS No.: 60682-94-2

Cat. No.: B1604769

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## Executive Summary: The "Dual-Hazard" Profile

**2-Ethoxyethyl 2-chloroacetate** (CAS 60682-94-2) presents a complex toxicological profile that demands a higher tier of containment than standard organic reagents. It acts as a "Dual-Hazard" agent:

- **Acute Systemic Toxicity:** The chloroacetate moiety is a potent alkylating agent. Upon hydrolysis, it releases monochloroacetic acid (MCA), which rapidly penetrates skin, depletes cellular glutathione, and blocks the tricarboxylic acid (TCA) cycle, leading to potentially fatal metabolic acidosis.
- **Chronic Reproductive Toxicity:** The ester backbone is derived from 2-ethoxyethanol (Cellosolve), a known teratogen and testicular toxicant. Metabolic activation yields ethoxyacetic acid (EAA), which targets the germinal epithelium.

**Critical Warning:** Standard nitrile gloves provide insufficient protection against this compound due to the permeation properties of glycol ether esters. This guide mandates specific barrier materials and engineering controls.

# Chemical Identity & Physicochemical Properties[1]

[2][3]

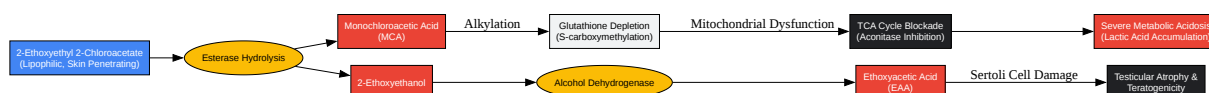
Parameter	Data
CAS Number	60682-94-2
IUPAC Name	2-Ethoxyethyl 2-chloroacetate
Synonyms	Ethylene glycol monoethyl ether chloroacetate; Cellosolve chloroacetate
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO <sub>3</sub>
Molecular Weight	166.60 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	>156°C (Estimated based on 2-ethoxyethyl acetate homolog)
Flash Point	>70°C (Combustible Liquid, Class IIIA estimated)
Solubility	Soluble in organic solvents; hydrolyzes in water

## Toxicological Mechanisms & Causality

To handle this compound safely, one must understand why it is toxic. The danger lies in its metabolic activation.

### Metabolic Activation Pathway

Upon entry (inhalation or dermal absorption), the ester bond is cleaved by plasma esterases. This releases two toxic precursors that act via distinct pathways.[1]



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Figure 1: The divergent metabolic pathways leading to acute systemic failure (top branch) and chronic reproductive damage (bottom branch).

## Mechanism of Action

- The Chloroacetate Effect (Acute): MCA inhibits enzymes such as glyceraldehyde-3-phosphate dehydrogenase and potentially aconitase. This halts cellular respiration, forcing cells into anaerobic glycolysis. The result is a rapid accumulation of lactic acid (lactic acidosis), which can lead to cardiac arrest and multi-organ failure.
- The Glycol Ether Effect (Chronic): 2-Ethoxyethanol is oxidized to ethoxyacetic acid (EAA). EAA crosses the blood-testis barrier, causing degeneration of spermatocytes and Sertoli cells. It is also a potent teratogen, capable of causing skeletal and cardiovascular malformations in developing fetuses.

## Risk Management & Engineering Controls

### Hierarchy of Controls

- Elimination: Can a less toxic halo-ester be used (e.g., a tert-butyl ester)?
- Engineering: Mandatory use of a certified chemical fume hood. For synthesis involving >50g, a glove box is recommended to prevent vapor accumulation.
- Administrative: Pregnant personnel or those attempting to conceive should be restricted from handling this compound due to the EAA metabolite.

## PPE Matrix: The "Double-Glove" Standard

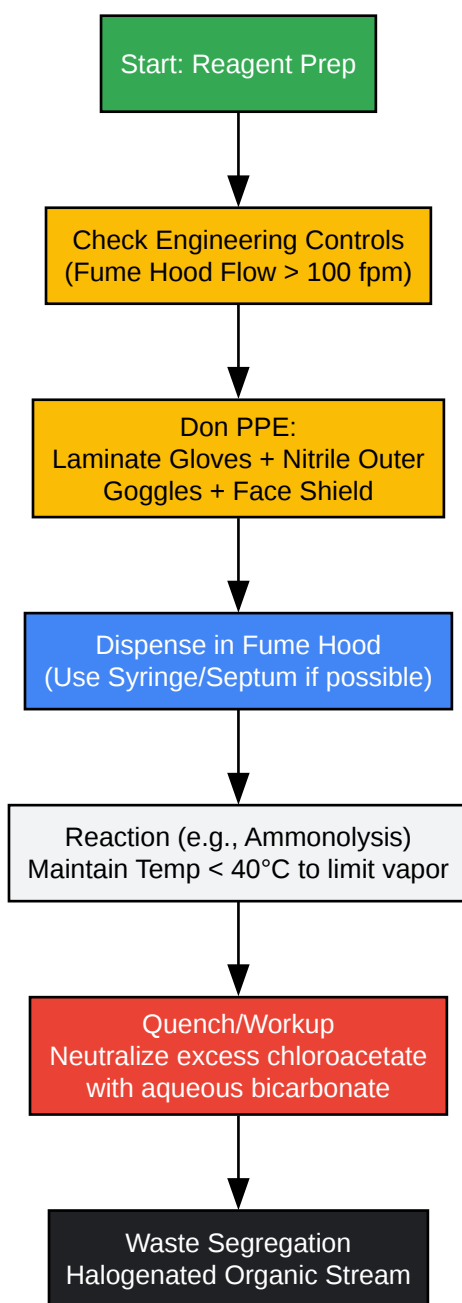
Standard 4-mil nitrile gloves are permeable to chloroacetate esters and glycol ethers within minutes.

Protection Zone	Requirement	Rationale
Primary Hand Protection	Silver Shield / 4H (Laminate) or Butyl Rubber	These materials offer >4-hour breakthrough time for chloroacetates and glycol ethers.
Secondary Hand Protection	Nitrile (Disposable)	Worn over the laminate glove to provide dexterity and mechanical protection.
Respiratory	Full-face respirator with OV/AG cartridges	Required only if working outside a fume hood (e.g., spill cleanup). The compound is a lachrymator and mucosal irritant.
Body	Tyvek Lab Coat + Chemical Apron	Prevents skin absorption in case of splash; standard cotton coats are insufficient for preventing soak-through.

## Operational Protocols

### Synthesis & Handling Workflow

This compound is often used as an intermediate to synthesize chloroacetamides via ammonolysis.



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Figure 2: Safe handling workflow emphasizing containment and neutralization.

## Decontamination & Waste

- Surface Decontamination: Do not use simple water. Use a solution of 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) and surfactant. The bicarbonate helps neutralize the chloroacetic acid hydrolysis product, while the surfactant lifts the lipophilic ester.

- Waste Disposal: Segregate as "Toxic / Halogenated Organic". Do not mix with strong oxidizers (risk of formation of toxic chloramines if ammonia is present) or strong alkalis (exothermic hydrolysis).

## Emergency Response Protocols

CRITICAL MEDICAL NOTE: Do NOT treat exposure to this compound like a Hydrofluoric Acid (HF) burn. Calcium Gluconate is INEFFECTIVE.

## Skin Exposure (The "10-Minute Window")

Chloroacetate esters penetrate skin rapidly. Systemic toxicity can occur even without severe immediate surface burns.[2]

- Immediate Action: Drench with water for 5 minutes, then wash with soap and water.
- Neutralization: Rinse with Sodium Bicarbonate (3-5% solution) if available.
- Medical Alert: Transport to ER immediately. Inform medical staff of "Monochloroacetic Acid Precursor" exposure.[3][4]
- Clinical Monitoring: The patient must be monitored for metabolic acidosis (blood pH, lactate) and hypokalemia.

## Systemic Treatment

- Antidote Status: There is no universally accepted specific antidote.
- Supportive Care: Aggressive correction of acidosis with IV Sodium Bicarbonate.
- Experimental: Ethanol administration (to block oxidation of the ethoxyethanol moiety) has theoretical utility but is secondary to managing the life-threatening acidosis from the chloroacetate moiety.

## References

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- Kusch, G. D., et al. "Monochloroacetic acid exposure: a case report." [5] Polish Journal of Occupational Medicine 3.4 (1990): 409-414. [5] (Documenting the systemic acidosis mechanism).

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## Sources

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